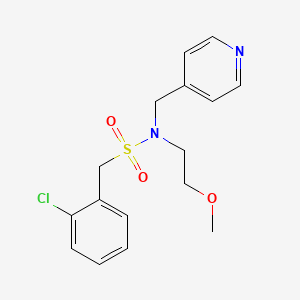

1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3S/c1-22-11-10-19(12-14-6-8-18-9-7-14)23(20,21)13-15-4-2-3-5-16(15)17/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPJUIXHKLXWHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CC=NC=C1)S(=O)(=O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide typically involves multi-step organic reactions. One common route includes:

-

Formation of the Methanesulfonamide Core:

- Starting with methanesulfonyl chloride, it reacts with an amine to form the methanesulfonamide core.

- Reaction conditions: Typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures.

-

Attachment of the Pyridinylmethyl Group:

- The pyridin-4-ylmethyl group is introduced via a nucleophilic substitution reaction.

- Reaction conditions: This step often requires a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxyethyl chain can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over palladium on carbon (Pd/C) or sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with Pd/C catalyst, sodium borohydride in methanol.

Substitution: Sodium amide in liquid ammonia, thiourea in ethanol.

Major Products:

- Oxidation products include aldehydes and carboxylic acids.

- Reduction products include primary amines.

- Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound, including its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: Explored for its potential use in treating diseases due to its unique structural features that may interact with specific biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Modifications

The compound’s core structure shares similarities with other methanesulfonamide derivatives, but key substituent variations dictate its physicochemical and biological properties. Below is a comparative analysis:

Physicochemical Properties

- Molecular Weight & Solubility : The target compound (MW ≈ 329.8) is lighter than analogs like CAS 954001-18-4 (MW ≈ 415.3, with pyrrolidine-phenethyl group) , likely improving solubility. The 2-methoxyethyl group enhances hydrophilicity compared to benzimidazole or furan-containing derivatives .

- Lipophilicity (LogP) : Pyridin-4-ylmethyl and 2-methoxyethyl substituents balance lipophilicity (estimated LogP ≈ 2.5–3.0), whereas benzimidazole analogs (e.g., C2BA-4) are more lipophilic (LogP > 4), reducing aqueous solubility .

Biological Activity

1-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C13H16ClN3O2S

- Molecular Weight : 303.80 g/mol

- IUPAC Name : this compound

The presence of the 2-chlorophenyl and pyridine moieties suggests potential interactions with various biological targets, making it a candidate for further investigation.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing pyridine rings have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of similar sulfonamide compounds on breast cancer cell lines (MCF-7). The results indicated that these compounds inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Compounds with similar structural features have been found to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .

The anti-inflammatory activity may be attributed to the inhibition of NF-kB signaling pathways, which are crucial in the regulation of immune responses .

Antimicrobial Activity

There is emerging evidence that sulfonamide derivatives possess antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function.

Research Findings

A study reported that related compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

Binding Affinity Studies

Binding affinity studies using molecular docking simulations indicate that this compound may effectively bind to various biological targets, including kinases involved in cancer progression. The binding free energy calculations reveal favorable interactions, suggesting a promising therapeutic profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.